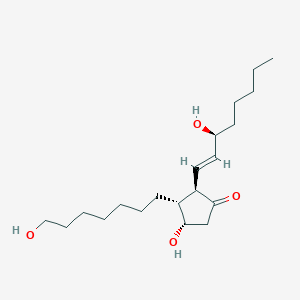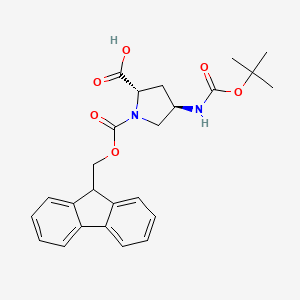
4-Chloro-2,5-dma hydrochloride
Overview
Description
Mechanism of Action
Target of Action
It is categorized as an amphetamine , which typically exert their effects by interacting with monoamine transporters and influencing the concentration of neurotransmitters in the brain.
Mode of Action
As an amphetamine, it is likely to increase the release or inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby enhancing their effects .
Result of Action
4-Chloro-2,5-dma hydrochloride has been associated with high addictive liability in rodents . It has also been associated with fatality .
Biochemical Analysis
Biochemical Properties
It is known to be an analog of 2,5-DMA, which activates the serotonin 5-HT2 receptors . This suggests that 4-Chloro-2,5-dma hydrochloride may interact with these receptors and potentially other biomolecules in the body.
Cellular Effects
It is known to have a high addictive liability in rodents
Molecular Mechanism
As an analog of 2,5-DMA, it is presumed to exert its effects through interactions with the serotonin 5-HT2 receptors
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a high addictive liability
Preparation Methods
Synthetic Routes: The synthetic route for molecule.
Reaction Conditions: Specific reaction conditions may vary, but typically involve chlorination of the precursor compound.
Industrial Production: Information on large-scale industrial production methods is limited due to its forensic and research context.
Chemical Reactions Analysis
Reactions: can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions may involve reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and halogenating agents (e.g., Cl2).
Major Products: The major products formed depend on the specific reaction conditions. For example, chlorination yields .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry and forensic toxicology.
Biology: Investigated for its effects on serotonin receptors (e.g., 5-HT2 receptors).
Medicine: Limited information, but its pharmacological properties warrant further study.
Industry: Not commonly used industrially due to its forensic context.
Comparison with Similar Compounds
Similar Compounds: Other substituted amphetamines, such as , , and related analogs.
Uniqueness: The chlorine substitution at the 4-position distinguishes it from other compounds.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCUOAJVCUYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Cl)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679946 | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42203-77-0 | |
| Record name | 4-Chloro-2,5-dma hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042203770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOC hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126UOM158R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)








